molecular formula C15H21NO5S B3011647 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid CAS No. 872107-72-7

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid

Cat. No.: B3011647
CAS No.: 872107-72-7
M. Wt: 327.4
InChI Key: RNKHACHBXOIHPU-UHFFFAOYSA-N
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Description

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid is a complex organic compound with the molecular formula C15H21NO5S and a molecular weight of 327.4 g/mol . This compound features a piperidine ring substituted with dimethyl groups, a sulfonyl group, and a methoxybenzoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 3,5-dimethylpiperidine with sulfonyl chloride to introduce the sulfonyl group. This intermediate is then reacted with 4-methoxybenzoic acid under specific conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a reactant in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in modulating the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(3,5-Dimethylpiperidin-1-yl)sulfonyl]-4-methoxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and methoxy groups allows for diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

3-(3,5-dimethylpiperidin-1-yl)sulfonyl-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-10-6-11(2)9-16(8-10)22(19,20)14-7-12(15(17)18)4-5-13(14)21-3/h4-5,7,10-11H,6,8-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNKHACHBXOIHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC(=C2)C(=O)O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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